REACTION_SMILES
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[Br:1][c:2]1[n:3][cH:4][c:5]([Cl:11])[cH:6][c:7]1[N+:8](=[O:9])[O-:10].[K+:19].[K+:20].[O-:21][C:22]([O-:23])=[O:24].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29].[OH:12][c:13]1[cH:14][cH:15][cH:16][cH:17][cH:18]1>>[c:2]1([O:12][c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[n:3][cH:4][c:5]([Cl:11])[cH:6][c:7]1[N+:8](=[O:9])[O-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Cl)cnc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(Cl)cnc1Oc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |